![molecular formula C15H25ClN2O4 B12393314 (2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-(2-bicyclo[221]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride typically involves multiple steps. One common approach is the epoxidation of bicyclo[2.2.1]hept-5-ene derivatives using peracetic acid in anhydrous dioxane . This reaction is not sensitive to the configuration of the imide fragment or the substituent’s position in the aromatic ring, but it is determined by the oxidation conditions .
Industrial Production Methods
the general principles of organic synthesis, such as the use of photochemistry for cycloaddition reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Epoxidation with peracetic acid.
Substitution: Aminolysis of epoxy rings with benzylamine and benzylpiperazine.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Substitution: Benzylamine and benzylpiperazine for epoxy ring opening.
Major Products
Epoxidation: 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides.
Substitution: N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives.
Scientific Research Applications
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride involves its interaction with molecular targets through its unique bicyclic structure. This interaction can lead to various biochemical effects, such as inhibition of specific enzymes or disruption of molecular pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides .
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides .
Uniqueness
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride is unique due to its specific amino and bicyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H25ClN2O4 |
|---|---|
Molecular Weight |
332.82 g/mol |
IUPAC Name |
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C15H24N2O4.ClH/c16-13(14(18)19)3-1-2-6-17-15(20)21-9-12-8-10-4-5-11(12)7-10;/h4-5,10-13H,1-3,6-9,16H2,(H,17,20)(H,18,19);1H/t10?,11?,12?,13-;/m0./s1 |
InChI Key |
ROPKXWIKSNAOMG-HDOKGEMUSA-N |
Isomeric SMILES |
C1C2CC(C1C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2CC(C1C=C2)COC(=O)NCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
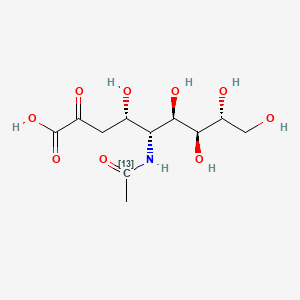

![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
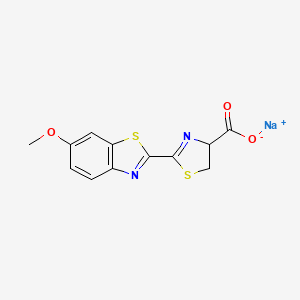
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
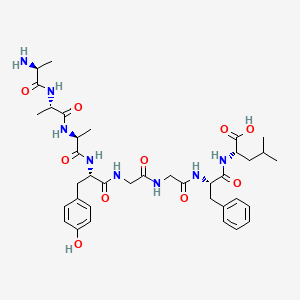
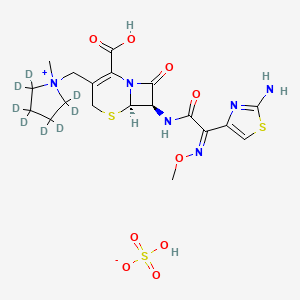
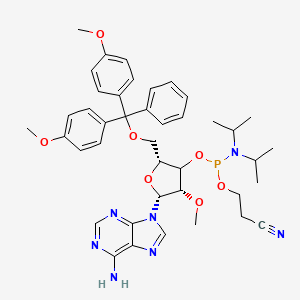
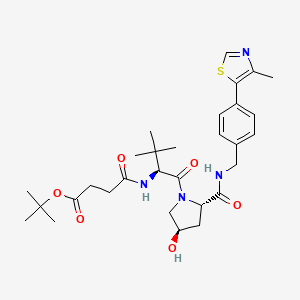
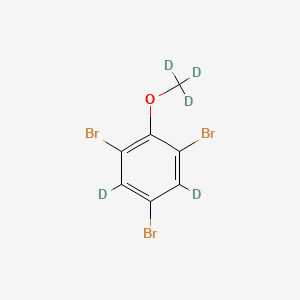
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
